molecular formula C22H18N4O2 B11671202 5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide

5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide

Cat. No.: B11671202
M. Wt: 370.4 g/mol
InChI Key: YDBJTLAXNCMDAP-OEAKJJBVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide involves multiple steps, starting from the appropriate pyrazole and naphthalene derivatives. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of scale-up synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole core structure but differ in the substituents attached to the ring.

    Naphthalen-1-ylmethylene-hydrazide derivatives: These compounds share the naphthalene and hydrazide moieties but differ in the other substituents.

Uniqueness

5-(2-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide is unique due to the combination of the pyrazole and naphthalene moieties, which can provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O2/c1-28-21-12-5-4-11-18(21)19-13-20(25-24-19)22(27)26-23-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+

InChI Key

YDBJTLAXNCMDAP-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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